molecular formula C20H13Cl2N3O3S B11516804 N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B11516804
M. Wt: 446.3 g/mol
InChI Key: GGLQAOQPINDIGA-UHFFFAOYSA-N
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Description

N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide typically involves multiple steps, starting with the preparation of the benzothiophene and oxazole intermediates. The benzothiophene intermediate can be synthesized through a cyclization reaction involving a thiophene derivative and a chlorinated benzene compound. The oxazole ring is formed via a condensation reaction between an appropriate aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide is unique due to its combination of benzothiophene and oxazole moieties, which may confer distinct chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H13Cl2N3O3S

Molecular Weight

446.3 g/mol

IUPAC Name

N'-(3-chloro-1-benzothiophene-2-carbonyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C20H13Cl2N3O3S/c1-10-15(17(25-28-10)11-6-2-4-8-13(11)21)19(26)23-24-20(27)18-16(22)12-7-3-5-9-14(12)29-18/h2-9H,1H3,(H,23,26)(H,24,27)

InChI Key

GGLQAOQPINDIGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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